N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
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Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H21N5O6S and its molecular weight is 483.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Pharmaceutical Research
One significant area where derivatives of the specified compound are explored is in the synthesis of novel pharmaceutical compounds. For instance, researchers have synthesized and characterized various benzamide derivatives with potential applications in treating inflammation and pain. The synthesis of these compounds often involves complex chemical reactions leading to heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which show promise as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Exploration in Materials Science
In materials science, research has been conducted on the synthesis of new aromatic polyimides, where amino-substituted benzamides are utilized. These compounds are polymerized with various dianhydrides to produce polymers with a wide range of thermal stability and solubility in organic solvents, indicating potential applications in high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antioxidant Activity and Free Radical Scavenging
Amino-substituted benzamide derivatives have been studied for their antioxidant activities. These compounds act as powerful antioxidants by scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. The electrochemical behavior of these compounds has been analyzed to understand their free radical scavenging activity, showing potential for therapeutic applications (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Cancer Research and Treatment
In cancer research, derivatives of the compound have been identified as potential anticancer agents. For example, the structure-activity relationship analysis of kinesin spindle protein (KSP) inhibitors led to the discovery of a compound with promising biochemical potency and suitable pharmaceutical properties for cancer treatment. This compound induces cell death by arresting cells in mitosis, characteristic of KSP inhibition (Theoclitou et al., 2011).
Antimicrobial Research
The antimicrobial properties of benzamide derivatives have also been investigated. For instance, the synthesis and screening of thiazolidin-4-one derivatives incorporating a thiazole ring have shown significant antibacterial and antifungal activities. These compounds provide valuable insights into the development of new therapeutic agents for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Properties
CAS No. |
872597-40-5 |
---|---|
Molecular Formula |
C22H21N5O6S |
Molecular Weight |
483.5 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H21N5O6S/c1-31-14-5-3-13(4-6-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-9-12-2-7-15-16(8-12)33-11-32-15/h2-8H,9-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
NOXDNFBICQSUCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
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